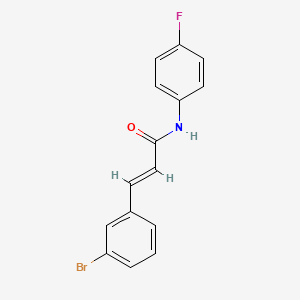

3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

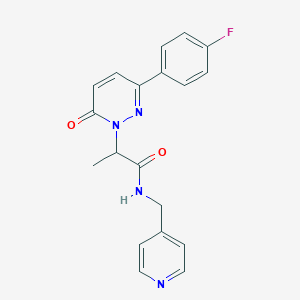

This compound contains two phenyl rings, one with a bromo substituent and the other with a fluoro substituent. The two rings are connected by an acrylamide group. The presence of these functional groups could potentially give this compound interesting chemical properties, but without specific studies or data, it’s hard to say for certain .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, would consist of two phenyl rings connected by an acrylamide group. The bromo and fluoro substituents could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The bromo and fluoro substituents might be susceptible to nucleophilic aromatic substitution reactions, while the acrylamide group could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and fluoro substituents might increase its density and boiling point compared to a simple phenyl compound .Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies

Acrylamide derivatives are utilized in fluorescence quenching studies to probe protein structures and dynamics. For example, acrylamide has been demonstrated to be an effective quencher of tryptophanyl fluorescence, providing insights into the exposure of tryptophan residues within proteins. This method is valuable for understanding protein conformational changes and interactions with inhibitors, suggesting its broad applicability in biochemical research (Eftink & Ghiron, 1976).

Polymer Chemistry and Material Science

In the field of polymer chemistry, acrylamide derivatives have been synthesized for various applications. For instance, novel acrylamide derivatives have shown promise as corrosion inhibitors for metals in acidic solutions, indicating their potential in industrial applications to protect metals from corrosive environments (Abu-Rayyan et al., 2022). Another study focused on the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol-ethanol solutions, which is crucial for its application in polymerization reactions for industrial product and process design (Yao et al., 2010).

Environmental and Safety Studies

Research on the safety and environmental impact of acrylamide and its derivatives is also significant. Studies have extensively investigated the effects of acrylamide exposure in cells, tissues, animals, and humans, contributing to a better understanding of its formation in foods and its potential health implications. Such research is fundamental for developing strategies to minimize exposure and mitigate risks associated with acrylamide in the environment and food industry (Friedman, 2003).

Biochemical and Molecular Biology Applications

Acrylamide derivatives have been utilized in biochemical and molecular biology research, including studies on DNA and protein interactions. For example, acrylamide gels serve as a medium for electrophoresis, facilitating the separation and analysis of proteins and nucleic acids. This application underscores the material's importance in laboratory practices for studying biological molecules (Bonner & Laskey, 1974).

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFNO/c16-12-3-1-2-11(10-12)4-9-15(19)18-14-7-5-13(17)6-8-14/h1-10H,(H,18,19)/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDADZJZERKEJU-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2656380.png)

![N'-(3,4-Dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2656381.png)

![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)

![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)